![molecular formula C6H16Cl2N2O B2749046 (4-Methylpiperazin-2-yl)methanol dihydrochloride CAS No. 2227206-74-6](/img/structure/B2749046.png)
(4-Methylpiperazin-2-yl)methanol dihydrochloride
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Overview
Description
“(4-Methylpiperazin-2-yl)methanol dihydrochloride” is a chemical compound with the CAS Number: 2227206-74-6 . It has a molecular weight of 203.11 and a molecular formula of C6H16Cl2N2O . The compound appears as a light yellow solid .
Molecular Structure Analysis
The molecular structure of “(4-Methylpiperazin-2-yl)methanol dihydrochloride” can be represented by the SMILES notation: CN1CCNC(CO)C1.Cl.Cl .Physical And Chemical Properties Analysis
“(4-Methylpiperazin-2-yl)methanol dihydrochloride” is a light yellow solid . It should be stored at 0-8 °C .Scientific Research Applications
Analytical Method Development
It can be used in the development of analytical methods where its properties are leveraged to calibrate instruments or as a standard in quantitative analysis, ensuring the accuracy and precision of measurements.
These applications demonstrate the versatility of (4-Methylpiperazin-2-yl)methanol dihydrochloride in scientific research, contributing to advancements across multiple fields .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
(4-methylpiperazin-2-yl)methanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.2ClH/c1-8-3-2-7-6(4-8)5-9;;/h6-7,9H,2-5H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFRLJXNPSDOCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(C1)CO.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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